5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide
Description
The compound 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide features a hybrid structure combining a pyrrolidine-3-carboxamide core with a 1,3,4-thiadiazole ring substituted by a phenoxymethyl group. Key structural attributes include:
- Pyrrolidine moiety: The 5-oxo-1-phenyl group enhances rigidity and influences hydrogen-bonding interactions.
- Thiadiazole ring: The (2E)-configuration and phenoxymethyl substituent may modulate electron distribution and lipophilicity.
- Amide linkage: Facilitates intermolecular interactions critical for biological activity.
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c25-18-11-14(12-24(18)15-7-3-1-4-8-15)19(26)21-20-23-22-17(28-20)13-27-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,23,26) |
InChI Key |
XMCRTZBEDNPJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then coupled with a phenoxymethyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolidine ring, which is achieved by cyclization of the intermediate product under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenyl or pyrrolidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the phenoxymethyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds similar to 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide exhibit various biological activities:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound show efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- Anticancer Properties : Similar compounds have been investigated for their anticancer potential. Studies reveal that certain derivatives can inhibit the growth of cancer cell lines, suggesting that the thiadiazole and pyrrolidine components may play a role in modulating cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
- Antimicrobial Studies : A study reported that derivatives exhibited significant antibacterial activity against S. aureus and E. coli, with varying degrees of effectiveness based on structural modifications .
- Anticancer Activity : Research highlighted the anticancer potential of similar compounds against multiple cancer cell lines, demonstrating growth inhibition rates exceeding 70% in some cases .
Mechanism of Action
The mechanism of action of 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved in these processes are still under investigation, but they likely involve the modulation of key signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the thiadiazole and pyrrolidine rings significantly impact melting points, solubility, and spectral characteristics. Below is a comparative analysis based on analogs from the evidence:
Table 1: Physical Properties of Selected Analogs
Critical Discussion of Structural Trends
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) may hinder crystallinity, whereas planar groups (e.g., coumarin in 11e) promote stacking.
- Electronic Effects: The phenoxymethyl group’s ether oxygen could act as a hydrogen-bond acceptor, contrasting with the electron-deficient nature of trifluoromethyl.
- Biological Optimization : Hybrid structures merging pyrrolidine and thiadiazole moieties balance rigidity and solubility, a trend observed in drug-like molecules.
Biological Activity
5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.5 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring that enhances biological activity. |
| Thiadiazole Moiety | Contributes to the compound's reactivity and interaction with biological targets. |
| Phenoxymethyl Group | May enhance solubility and bioavailability. |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various strains of bacteria and fungi, including Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 µM .
Anticancer Activity
Research into oxadiazole and thiadiazole derivatives has revealed promising anticancer activities. For example, certain derivatives have demonstrated cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through MTT assays . Molecular docking studies suggest that these compounds interact with topoisomerase I, inhibiting its catalytic activity, which is crucial for cancer cell proliferation.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Binding : The compound could bind to cellular receptors, altering signaling pathways.
Case Studies
Several studies have documented the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Anticancer Potential : Another investigation focused on the antiproliferative effects of oxadiazole derivatives against cancer cell lines, demonstrating significant cytotoxicity and favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
